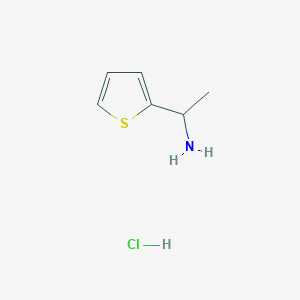

1-(Thiophen-2-yl)ethan-1-amine hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

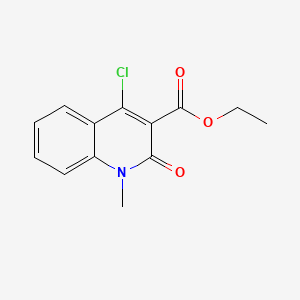

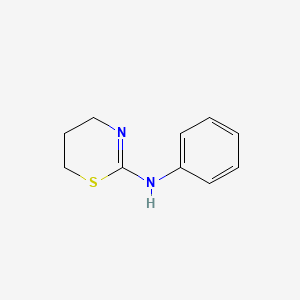

“1-(Thiophen-2-yl)ethan-1-amine hydrochloride” is a compound with the CAS Number: 1305712-32-6 . It has a molecular weight of 163.67 . The IUPAC name for this compound is (1S)-1-(2-thienyl)ethanamine hydrochloride .

Synthesis Analysis

The synthesis of 2-Thiopheneethylamine (2-(thiophen-2-yl)ethanamine) involves the reaction of N,N-Dimethylformamide (DMF) with thiophene to obtain 2-thiophenecarbaldehyde, which then reacts with isopropyl chloroacetate to obtain 2-thiopheneacetaldehyde. This intermediate then reacts with hydroxylamine hydrochloride to form 2-thiopheneacetaldehyde oxime, which is finally reduced to give 2-thiopheneethylamine .Molecular Structure Analysis

The InChI code for this compound is 1S/C6H9NS.ClH/c1-5(7)6-3-2-4-8-6;/h2-5H,7H2,1H3;1H/t5-;/m0./s1 .It is stored at a temperature of 4 degrees Celsius . The salt data for this compound is Cl .

Aplicaciones Científicas De Investigación

Synthesis of Pyrimidine Derivatives

1-(Thiophen-2-yl)ethan-1-amine hydrochloride: is utilized in the synthesis of pyrimidine derivatives. These derivatives are significant due to their wide range of biological activities, which include antiviral, antibacterial, and anti-inflammatory properties . The compound acts as a reactant with various isothiocyanatoketones to produce these derivatives.

Functionalization of Carbon Nanotubes

This compound is suitable for the functionalization of multiwall carbon nanotubes (MWCNTs) . By attaching to the surface of MWCNTs, it can modify their properties, making them useful in various applications such as sensors, drug delivery systems, and electronic devices.

Acylguanidines Derivatives Synthesis

The compound is used in the synthesis of acylguanidines derivatives by reacting with aroyl S-methylisothiourea . These derivatives are explored for their potential use in medicinal chemistry, particularly for their enzyme inhibition properties.

Safety and Handling Research

Understanding the safety and handling of chemical compounds is vital. Research into the safety profile of 1-(Thiophen-2-yl)ethan-1-amine hydrochloride includes studying its hazard statements, precautionary statements, and proper storage conditions as provided in its Material Safety Data Sheet (MSDS) .

Safety and Hazards

The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Mecanismo De Acción

Target of Action

It is known that similar compounds have been used in the synthesis of geldanamycin derivatives, which are known to inhibit hcv replication by targeting hsp90 .

Mode of Action

These interactions can lead to changes in the conformation and function of the target proteins .

Biochemical Pathways

If it indeed targets hsp90 like its related compounds, it could potentially affect a wide range of cellular processes, including protein folding, intracellular signaling, and cell cycle control .

Pharmacokinetics

Its solubility in dmso and methanol suggests that it may have good bioavailability

Result of Action

If it acts similarly to other hsp90 inhibitors, it could potentially disrupt protein homeostasis and inhibit cell proliferation .

Action Environment

The action of 1-(Thiophen-2-yl)ethan-1-amine hydrochloride can be influenced by various environmental factors. For instance, its stability may be affected by light and temperature, as suggested by the recommendation to store it in a dark place at 4°C . Additionally, its efficacy could potentially be influenced by the pH and ionic strength of its environment, although further studies are needed to confirm this.

Propiedades

IUPAC Name |

1-thiophen-2-ylethanamine;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9NS.ClH/c1-5(7)6-3-2-4-8-6;/h2-5H,7H2,1H3;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMCVTULVSCSWOB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CS1)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10ClNS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

163.67 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(Thiophen-2-yl)ethan-1-amine hydrochloride | |

CAS RN |

171268-81-8 |

Source

|

| Record name | 2-Thiophenemethanamine, α-methyl-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=171268-81-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(thiophen-2-yl)ethan-1-amine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[4-(Trifluoromethoxy)phenyl]hydrazine](/img/structure/B1297727.png)